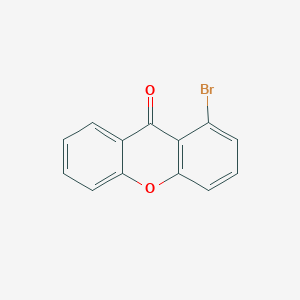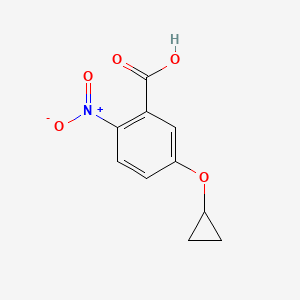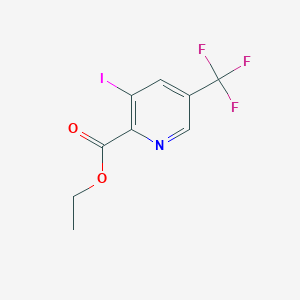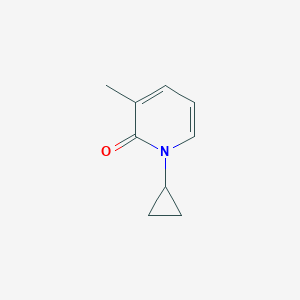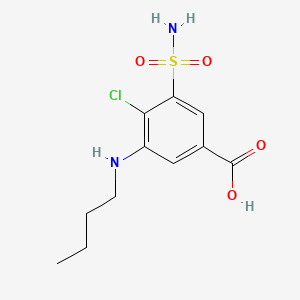
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a butylamino group, a chloro substituent, and a sulfamoyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of a suitable benzoic acid derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of diuretics and antihypertensive drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bumetanide: A loop diuretic with a similar structure, used to treat edema and hypertension.
Furosemide: Another loop diuretic with a different substituent pattern but similar pharmacological effects.
Uniqueness
3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamino and sulfamoyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
22893-29-4 |
|---|---|
Formule moléculaire |
C11H15ClN2O4S |
Poids moléculaire |
306.77 g/mol |
Nom IUPAC |
3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C11H15ClN2O4S/c1-2-3-4-14-8-5-7(11(15)16)6-9(10(8)12)19(13,17)18/h5-6,14H,2-4H2,1H3,(H,15,16)(H2,13,17,18) |
Clé InChI |
CNBZFYQGTRTWSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


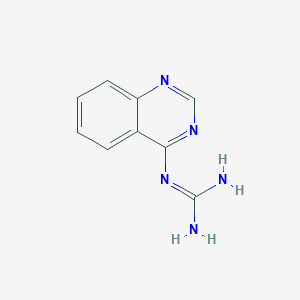

![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
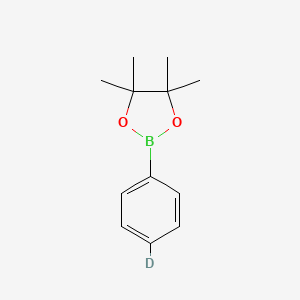
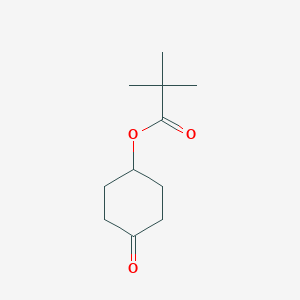
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
